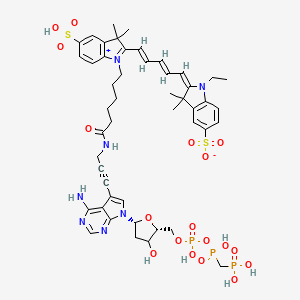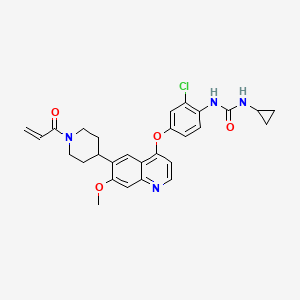
Fgfr-IN-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fgfr-IN-11 is a potent, orally active, covalent inhibitor of fibroblast growth factor receptors (FGFRs). It exhibits nanomolar potency in inhibiting the proliferation of various cancer cells and significantly hinders tumor growth in xenograft mouse models . This compound targets FGFR1, FGFR2, FGFR3, and FGFR4, making it a valuable tool in cancer research and treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fgfr-IN-11 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Fgfr-IN-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives that retain the core inhibitory activity while exhibiting different pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Fgfr-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FGFR inhibitors.
Biology: Employed in cell-based assays to investigate the role of FGFR signaling in cellular processes.
Medicine: Utilized in preclinical studies to evaluate its efficacy in inhibiting tumor growth and proliferation.
Industry: Applied in the development of new therapeutic agents targeting FGFR-related diseases
Mecanismo De Acción
Fgfr-IN-11 exerts its effects by covalently binding to the FGFR kinase domain, inhibiting FGFR phosphorylation and downstream signaling pathways. This inhibition blocks the activation of pathways such as the RAS-MAPK-ERK, PI3K-Akt-mTOR, and JAK-STAT pathways, ultimately leading to decreased cell viability in cancer cell lines with FGFR alterations .
Comparación Con Compuestos Similares
Similar Compounds
Futibatinib: An irreversible FGFR1-4 inhibitor with potent antitumor activity.
Erdafitinib: A pan-FGFR inhibitor approved for the treatment of urothelial carcinoma.
Pemigatinib: An FGFR1-3 inhibitor approved for the treatment of cholangiocarcinoma.
Uniqueness of Fgfr-IN-11
This compound is unique due to its covalent binding mechanism, which provides sustained inhibition of FGFR signaling. This property makes it particularly effective in inhibiting tumor growth and overcoming resistance mutations that may arise with reversible inhibitors .
Propiedades
Fórmula molecular |
C28H29ClN4O4 |
|---|---|
Peso molecular |
521.0 g/mol |
Nombre IUPAC |
1-[2-chloro-4-[7-methoxy-6-(1-prop-2-enoylpiperidin-4-yl)quinolin-4-yl]oxyphenyl]-3-cyclopropylurea |
InChI |
InChI=1S/C28H29ClN4O4/c1-3-27(34)33-12-9-17(10-13-33)20-15-21-24(16-26(20)36-2)30-11-8-25(21)37-19-6-7-23(22(29)14-19)32-28(35)31-18-4-5-18/h3,6-8,11,14-18H,1,4-5,9-10,12-13H2,2H3,(H2,31,32,35) |
Clave InChI |
RJOWKASSFBQDER-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC=CC(=C2C=C1C3CCN(CC3)C(=O)C=C)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


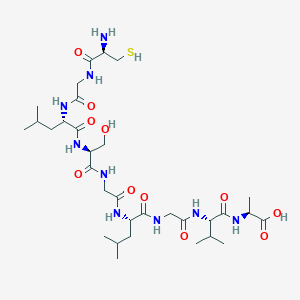
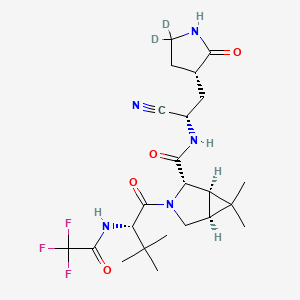
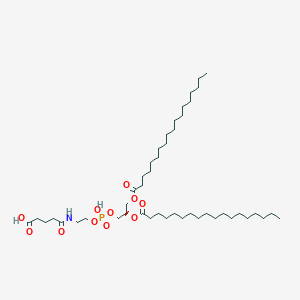
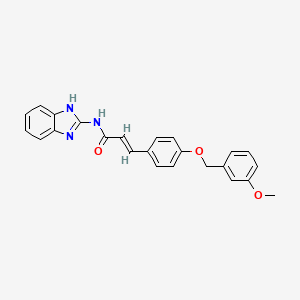
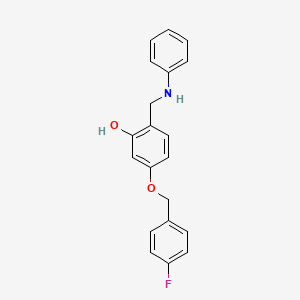
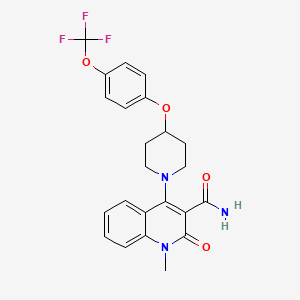
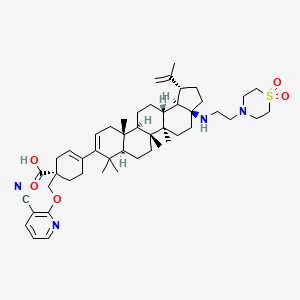
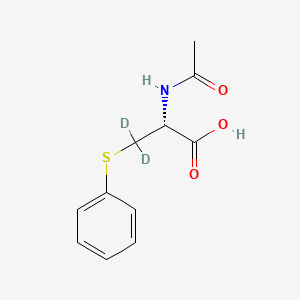
![N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide](/img/structure/B12392851.png)
![(2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid](/img/structure/B12392859.png)
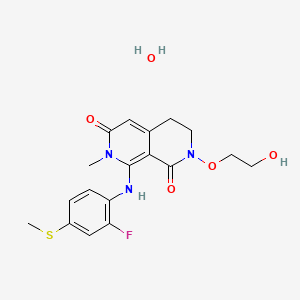
![(2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12392861.png)
![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)
